physicochemical properties of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol
physicochemical properties of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol
Topic: Physicochemical Properties of [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist[1][2][3]
A Rational Design Element for Basicity Modulation and Metabolic Stability[1][2][3]
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine is a paramount tool for optimizing lead compounds. [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol represents a specialized building block designed to address specific liabilities associated with the piperidine scaffold.
While the parent compound, 4-piperidinemethanol, is a ubiquitous fragment, its high basicity (pKa ~11.0) often leads to poor membrane permeability, high efflux ratios (P-gp substrate), and potential hERG channel inhibition (cardiotoxicity).[1] The introduction of the 2,2-difluoroethyl group serves as a "bioisosteric switch."[1][4] The electron-withdrawing nature of the gem-difluoro motif significantly lowers the basicity of the piperidine nitrogen without abolishing it entirely, while simultaneously blocking the N-dealkylation metabolic soft spot common in N-ethyl analogs.[1][2][3][4]
This guide details the physicochemical profile, synthetic pathways, and application logic for this molecule in drug discovery.[5]
Chemical Identity & Structural Analysis[2][4][6][7]
| Property | Detail |
| IUPAC Name | [1-(2,2-Difluoroethyl)piperidin-4-yl]methanol |
| Common Name | N-(2,2-Difluoroethyl)-4-hydroxymethylpiperidine |
| Molecular Formula | |
| Molecular Weight | 179.21 g/mol |
| Core Scaffold | Piperidine (saturated N-heterocycle) |
| Key Functional Groups | Primary Alcohol (polar handle), Tertiary Amine (basic center), Gem-difluoro (electronic modulator) |
Structural Logic (The "Fluorine Effect")
The utility of this molecule lies in the
-
Result: The pKa drops from ~11 (parent) to the physiological range (~7.0–7.5).
-
Benefit: A larger fraction of the molecule remains neutral at physiological pH (7.4), enhancing passive diffusion across biological membranes.
Physicochemical Profile
The following data aggregates calculated values (ACD/Labs, ChemAxon) and extrapolated experimental trends from organofluorine literature.
Quantitative Properties Table
| Property | Value (Approx/Calc) | Context & Significance |
| pKa (Basic) | 7.2 ± 0.5 | CRITICAL. Significantly lower than N-ethylpiperidine (~10.5).[1][2][3][4] Ideal for CNS penetration and oral bioavailability.[3][4] |
| LogP | 0.8 – 1.1 | Moderate lipophilicity.[3][4] The fluorine atoms increase lipophilicity relative to the N-ethyl analog, but the alcohol keeps it balanced.[1] |
| LogD (pH 7.4) | ~0.9 | Distribution coefficient at physiological pH. Indicates good balance for solubility and permeability.[3][4] |
| TPSA | ~43 | Topological Polar Surface Area.[4] Well within the "Rule of 5" limit (<140 |
| H-Bond Donors | 1 | Primary alcohol (-OH).[1][2][4] |
| H-Bond Acceptors | 4 | Nitrogen + Oxygen + 2 Fluorines.[1][2][3][4] |
| Boiling Point | ~230°C (Predicted) | High boiling point due to H-bonding capability.[1][2][3][4] |
| Solubility | High (aq.[3][4] acid) | Highly soluble in acidic media (protonated); moderate solubility in water/organic solvents as free base. |
Structure-Property Relationship (SPR) Diagram
The following diagram illustrates how the structural modifications translate to physicochemical outcomes.
Figure 1: Mechanistic impact of the 2,2-difluoroethyl and hydroxyl moieties on the molecule's drug-like properties.[1][2][3][4]
Synthetic Methodology
Synthesizing this building block requires attention to the volatility of fluorinated reagents and the basicity of the piperidine.[4] Two primary methods are recommended.
Method A: Reductive Amination (Preferred for Scale)
This method is generally "greener" and avoids the use of highly reactive alkylating agents.
-
Reagents: 4-Piperidinemethanol, 2,2-Difluoroacetaldehyde (often supplied as the ethyl hemiacetal), Sodium Triacetoxyborohydride (STAB).[1]
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]
Protocol:
-
Imine Formation: Dissolve 4-piperidinemethanol (1.0 eq) in DCM. Add 2,2-difluoroacetaldehyde ethyl hemiacetal (1.2 eq) and catalytic acetic acid (0.1 eq). Stir at room temperature for 30 minutes to form the iminium species.
-
Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LCMS (Target mass: 180.1 [M+H]+).
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Dry organics over and concentrate. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Method B: N-Alkylation (Standard Lab Scale)
Useful when the aldehyde is unavailable, but risks over-alkylation (quaternization).[1]
-
Reagents: 4-Piperidinemethanol, 2,2-Difluoroethyl triflate (or tosylate),
or DIPEA.[1] -
Solvent: Acetonitrile (ACN) or DMF.
Protocol:
-
Setup: Dissolve 4-piperidinemethanol (1.0 eq) and
(2.0 eq) in dry ACN. -
Addition: Cool to 0°C. Dropwise add 2,2-difluoroethyl triflate (1.05 eq). Note: Triflate is highly reactive; stoichiometric control is vital to prevent quaternary ammonium salt formation.[1]
-
Reaction: Stir at 0°C for 1 hour, then room temperature for 2 hours.
-
Workup: Filter off solids. Concentrate filtrate.[3][4][6] Partition between water and EtOAc.[3][4]
Synthetic Workflow Diagram
Figure 2: Dual synthetic pathways for accessing the target molecule.
Applications in Drug Discovery[1][4][5]
Metabolic Stability (The "Blocker" Strategy)
In standard N-ethyl piperidines, the
-
Mechanism: CYP enzymes abstract a hydrogen atom from the
-carbon.[1][2][4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solution: Replacing hydrogens with fluorine (in the
position) or using the difluoroethyl group alters the electronics and sterics, making the adjacent -hydrogens less accessible and less electron-rich, thereby suppressing oxidative N-dealkylation.[1][2]
hERG Inhibition Mitigation
Basic amines (pKa > 8) are a primary pharmacophore for hERG channel blockage, which causes QT prolongation (a cardiac safety risk).
-
Data Support: Reducing the pKa of the basic center below 7.5 is a proven strategy to reduce hERG affinity.[4] The 2,2-difluoroethyl group achieves this pKa suppression effectively while maintaining the steric bulk required for receptor binding.[1][4]
Analytical Protocols & Quality Control
To validate the identity and purity of the synthesized material, the following protocols are standard.
NMR Characterization[1][2][3]
-
1H NMR (DMSO-d6 or CDCl3):
-
Look for the characteristic triplet of triplets (or broad multiplet) for the terminal proton on the difluoroethyl group (
) around 5.8–6.2 ppm (large coupling constant Hz).[1] -
Piperidine ring protons:
1.5–3.0 ppm.[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Hydroxymethyl group: doublet around
3.3 ppm.[4]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
LCMS Analysis[1][4]
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Expected Mass:
. -
Note: Due to the lower basicity, the signal intensity in ESI+ might be lower than the non-fluorinated parent.
Safety & Handling
-
Hazards: As a secondary/tertiary amine derivative, treat as an irritant. The 2,2-difluoroethyl alkylating agents (if using Method B) are potential alkylating mutagens and should be handled in a fume hood with double gloves.[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115.[1] Link[1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
PubChem Compound Summary. (2025). 4-Piperidinemethanol (Parent Scaffold).[1][2][3][4][7][6] National Center for Biotechnology Information.[3][4] Link[1]
Sources
- 1. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 2. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Piperidinemethanol | C6H13NO | CID 420771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Akamai Error [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
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- 7. CAS Common Chemistry [commonchemistry.cas.org]
